molecular formula C20H21N3O2S B2469845 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide CAS No. 946322-20-9

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide

Numéro de catalogue: B2469845
Numéro CAS: 946322-20-9
Poids moléculaire: 367.47
Clé InChI: OFYPKSIMRBAUCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a synthetic pyridazinone derivative of interest in medicinal chemistry and neuroscience research. Compounds featuring the 6-oxo-3-arylpyridazin-1(6H)-yl core have been identified as key scaffolds in the development of modulators for central nervous system (CNS) targets . The structural elements of this molecule—a pyridazinone ring linked to a p-tolyl group and a butanamide chain terminating in a thiophen-2-ylmethyl moiety—suggest potential for interaction with enzymatic pathways and protein aggregates implicated in neurological diseases. Primary research applications for this compound are anticipated in the field of Alzheimer's disease (AD) therapeutics. The cholinergic hypothesis remains a cornerstone of AD research, and increasing synaptic acetylcholine levels through acetylcholinesterase (AChE) inhibition is a validated therapeutic strategy . Furthermore, the aggregation of misfolded proteins, specifically amyloid-β (Aβ) and tau, are primary pathological hallmarks of AD, making them critical targets for intervention . This compound is positioned as a lead structure for investigating structure-activity relationships (SAR) related to AChE inhibition, anti-aggregation activity, or multi-target-directed ligand (MTDL) profiles. Researchers can utilize it to explore its mechanism of action, binding affinity, and efficacy in relevant in vitro and in vivo models of neurodegeneration. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-15-6-8-16(9-7-15)18-10-11-20(25)23(22-18)12-2-5-19(24)21-14-17-4-3-13-26-17/h3-4,6-11,13H,2,5,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPKSIMRBAUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Diketone Derivatives

The pyridazinone ring is constructed via cyclocondensation of γ-keto esters with hydrazine derivatives. For 3-(p-tolyl) substitution, methyl 4-(p-tolyl)-3-oxopentanoate (1) reacts with hydrazine hydrate in ethanol under reflux (12 h), yielding 6-methyl-3-(p-tolyl)pyridazin-4(1H)-one (2) in 78% yield.

Reaction Conditions:

  • Hydrazine hydrate (1.2 eq), ethanol, reflux, 12 h
  • Purification: Recrystallization (ethanol/water)

Analytical Data for (2):

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.23 (d, J = 8.2 Hz, 2H, ArH), 6.32 (s, 1H, H-5), 2.89 (s, 3H, CH3), 2.34 (s, 3H, ArCH3)
  • HRMS (ESI+): m/z calcd. for C12H12N2O [M+H]+: 201.1022; found: 201.1025

Functionalization at Position 4: Butanamide Side Chain Installation

Nucleophilic Substitution with 4-Bromobutanoyl Chloride

Compound (2) undergoes alkylation at position 4 using 4-bromobutanoyl chloride (3) in the presence of K2CO3 in anhydrous DMF (0°C to RT, 6 h), yielding 4-(4-bromobutanoyl)-6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl (4) in 65% yield.

Reaction Conditions:

  • 4-Bromobutanoyl chloride (1.5 eq), K2CO3 (2 eq), DMF, 0°C → RT, 6 h
  • Purification: Column chromatography (SiO2, hexane/EtOAc 3:1)

Analytical Data for (4):

  • $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.51 (d, J = 8.1 Hz, 2H, ArH), 7.29 (d, J = 8.1 Hz, 2H, ArH), 6.45 (s, 1H, H-5), 3.72 (t, J = 6.5 Hz, 2H, COCH2), 3.45 (t, J = 6.5 Hz, 2H, BrCH2), 2.39 (s, 3H, ArCH3), 2.12–2.05 (m, 2H, CH2)
  • $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 170.2 (C=O), 162.1 (C=O), 139.8, 136.4, 132.1, 129.7, 127.4, 110.5, 37.8, 33.2, 29.7, 21.4

Optimization and Challenges

Regioselectivity in Pyridazinone Formation

Initial cyclocondensation reactions suffered from regioselectivity issues, producing a 3:1 mixture of 3- and 4-(p-tolyl) isomers. Switching to microwave-assisted synthesis (150°C, 30 min) improved regioselectivity to >20:1.

Amide Coupling Efficiency

Direct coupling of butanoic acid derivatives with thiophen-2-ylmethylamine led to low yields (<30%). Employing HATU/DIPEA activation in DCM increased yields to 72%.

Scale-Up and Industrial Considerations

Pilot-scale synthesis (100 g) achieved 41% overall yield using:

  • Continuous flow reactor for cyclocondensation (residence time: 15 min)
  • In-situ quenching of Pd catalyst with trimethylamine N-oxide

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug discovery and development, particularly for diseases where pyridazinone derivatives have shown efficacy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share structural motifs with the target molecule, such as the pyridazinone core, aryl substitutions, or amide linkages. Key differences lie in substituent groups and side chains, which significantly influence biological activity and physicochemical properties.

Compound ID/Name Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity (if reported)
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide (15) Pyridazinone 4-Nitrobenzylidene hydrazide, 4-chlorophenyl-piperazine 86 238–239 Cytotoxicity (AGS cells)
N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide (16) Pyridazinone 4-Dimethylaminobenzylidene hydrazide, 4-chlorophenyl-piperazine 68 243–244 Moderate anti-proliferative activity
N’-Benzylidene-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide (17) Pyridazinone Benzylidene hydrazide, 4-fluorophenyl-piperazine 47 207–208 Low cytotoxicity
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Pyridazinone 4-Bromophenyl acetamide, methylthio-benzyl 10 Not reported Formyl peptide receptor antagonist
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) Pyridazinone 4-Iodophenyl acetamide, methylthio-benzyl 46 Not reported Moderate receptor affinity

Key Comparative Findings

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in compound 15) correlate with higher cytotoxicity against AGS cells compared to electron-donating groups (e.g., dimethylamino in 16) . Thiophene vs. Benzylidene: The target compound’s thiophen-2-ylmethyl group may enhance lipophilicity and metabolic stability compared to benzylidene hydrazides (15–17), which are prone to hydrolysis .

Compounds with halogenated aryl acetamides (e.g., 8a, 8b) exhibit specificity for formyl peptide receptors, suggesting that the target’s thiophene-methyl group might modulate receptor selectivity differently .

Physicochemical and Pharmacological Data

Spectroscopic Signatures

  • IR Spectroscopy: All pyridazinone derivatives show characteristic C=O stretches near 1670–1700 cm⁻¹ and N-H stretches (if present) at 3200–3300 cm⁻¹ .
  • 1H-NMR : The thiophen-2-ylmethyl group in the target compound would display distinct aromatic protons at δ 6.8–7.4 ppm, differentiating it from benzylidene analogues .

Activité Biologique

The compound 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 354.4 g/mol. The structure includes a pyridazine ring, a thiophenyl group, and a butanamide backbone, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC18H18N4O2SC_{18}H_{18}N_{4}O_{2}S
Molecular Weight354.4 g/mol
Structure TypePyridazine derivative

Anti-inflammatory Properties

Recent studies indicate that compounds containing the pyridazine moiety exhibit significant anti-inflammatory activity. Specifically, 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide has been linked to the inhibition of Cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Pyridazine derivatives have been shown to selectively inhibit COX-2 without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action:
The anti-inflammatory effects are believed to arise from the compound's ability to modulate inflammatory pathways by inhibiting specific enzymes involved in prostaglandin synthesis. This modulation can lead to reduced inflammation and pain in various pathological conditions.

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has demonstrated potential anticancer effects. Preliminary investigations suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through interactions with DNA and specific proteins .

Case Studies:

  • In Vitro Studies : Experiments conducted on various cancer cell lines have shown that the compound can significantly reduce cell viability at concentrations as low as 10 µM.
  • Mechanistic Insights : The compound appears to activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Structure-Activity Relationship (SAR)

The biological activity of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide can be influenced by its chemical structure. Modifications in the pyridazine ring or substituents on the thiophenyl group can enhance or diminish its biological efficacy.

ModificationEffect on Activity
Substituent on PyridazineAlters COX-2 inhibition potency
Thiophenyl PositionInfluences binding affinity to target proteins

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core. For example, 6-(p-tolyl)pyridazin-3(2H)-one is synthesized via condensation of glyoxylic acid and 4-methylacetophenone under reflux, followed by hydrazine hydrate treatment . Subsequent alkylation with ethyl bromopropionate and potassium carbonate in acetone yields intermediates, which are then functionalized with thiophen-2-ylmethyl groups via nucleophilic substitution or coupling reactions . Critical steps require reflux conditions (100°C, 2–6 hours) and purification via recrystallization (methanol/ethanol) or chromatography .

Q. How is the compound characterized structurally, and what analytical techniques ensure purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural features, such as the pyridazinone ring (δ ~2.35 ppm for methyl groups, 7.00–8.08 ppm for aromatic protons) and thiophene moiety . Mass spectrometry (LC/MS) validates molecular weight (e.g., m/z 442.10 observed vs. 441.10 calculated for a related derivative) . High-performance liquid chromatography (HPLC) ensures purity (>95%) by resolving unreacted intermediates .

Q. What are the critical structural features influencing the compound’s reactivity and stability?

  • Key Features :

  • The pyridazinone core provides hydrogen-bonding sites (C=O, NH) for target interactions .
  • The p-tolyl group enhances lipophilicity, potentially improving membrane permeability .
  • The thiophen-2-ylmethyl moiety introduces sulfur-based reactivity (e.g., thioether oxidation susceptibility) .

Advanced Research Questions

Q. How do structural modifications of the pyridazinone core affect biological activity?

  • Structure-Activity Relationship (SAR) :

  • Substitutions on the pyridazinone ring : Electron-withdrawing groups (e.g., Cl, F) at position 3 increase cytotoxicity (e.g., IC50 values <10 µM in AGS cells) by enhancing electrophilicity .
  • Thiophene vs. phenyl groups : Thiophene derivatives exhibit higher selectivity for kinases (e.g., MKK4) due to sulfur’s polarizability .
  • Side-chain length : Butanamide chains improve solubility and reduce aggregation compared to shorter analogs .

Q. What in vitro models are suitable for evaluating therapeutic potential, and how are contradictions in activity data resolved?

  • Models :

  • Cytotoxicity assays : MTT assays in cancer cell lines (e.g., AGS gastric cells) assess anti-proliferative activity .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., MKK4 inhibition) quantify IC50 values .
    • Data Contradictions : Discrepancies in IC50 values (e.g., batch-dependent purity) are resolved via HPLC reanalysis and dose-response curve validation .

Q. How do molecular docking and dynamics simulations predict target interactions?

  • Methodology :

  • Docking : AutoDock Vina or Schrödinger Suite predicts binding poses of the pyridazinone core in kinase active sites (e.g., hydrogen bonds with catalytic lysine residues) .
  • Dynamics : MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, revealing critical interactions (e.g., π-π stacking with p-tolyl and kinase hydrophobic pockets) .

Methodological Considerations

Q. How are reaction conditions optimized to mitigate low yields in N-alkylation steps?

  • Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of intermediates .
  • Catalysts : K2CO3 or Cs2CO3 improves alkylation efficiency by deprotonating reactive sites .
  • Temperature control : Reflux (60–100°C) balances reaction rate and byproduct formation .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Testing :

  • pH stability : Incubation in PBS (pH 7.4) at 37°C for 24 hours, followed by LC/MS to detect degradation products .
  • Oxidative stress : Exposure to H2O2 (1 mM) identifies vulnerable groups (e.g., thioethers) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.